5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved the condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G (d,p) level to understand the vibrational frequency of the compound at the ground state structure .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .Scientific Research Applications
Antitumor Activity
A novel series of compounds, including 3-benzyl-substituted-4(3H)-quinazolinones, have been synthesized and evaluated for their in vitro antitumor activity. These compounds showed significant broad-spectrum antitumor activities, with some being more potent than the positive control, 5-FU. Molecular docking studies suggested that these compounds inhibit tumor growth through mechanisms similar to known antitumor agents, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
Anticonvulsant Effects
Research on 3,4-dihydroisoquinolin derivatives has identified compounds with significant anticonvulsant activity. These derivatives were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. One compound demonstrated potent activity against PTZ-induced seizures, suggesting a promising avenue for developing new anticonvulsant drugs (Zhang et al., 2016).
GABAA Receptor Inhibition
A study introduced novel benzodiazepine and related isoquinoline derivatives as inhibitors of the GABAA α5 receptor. These compounds offer therapeutic potential without the sedative, pro-convulsive, or motor side-effects associated with traditional modulators of this receptor, presenting new opportunities for treating disorders related to GABAA receptor dysregulation (Ling et al., 2015).
Synthesis of Heterocyclic Compounds
Efforts in synthesizing heterocyclic compounds have led to the creation of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties. These compounds were synthesized through reactions involving Michael addition and further modifications, illustrating the versatility of isoquinoline derivatives in constructing complex heterocyclic structures (Abdallah et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
5-[1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6/c1-18(2)14-28-24(32)9-5-6-12-30-26(34)20-7-3-4-8-21(20)31(27(30)35)16-25(33)29-15-19-10-11-22-23(13-19)37-17-36-22/h3-4,7-8,10-11,13,18H,5-6,9,12,14-17H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXCFYOLYHNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.